molecular formula C16H18O6 B3828746 diethyl 5,5'-dimethyl-2,2'-bifuran-4,4'-dicarboxylate

diethyl 5,5'-dimethyl-2,2'-bifuran-4,4'-dicarboxylate

Cat. No. B3828746
M. Wt: 306.31 g/mol
InChI Key: XZEHTFVMSALHHM-UHFFFAOYSA-N
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Description

Diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate is a bio-based diacid ester. It is used as a monomer and comonomer for the synthesis of high-performance bioplastics . It is synthesized from biochemical furfural .


Synthesis Analysis

The synthesis of diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate involves two bio-based diacid esters, dimethyl 2,5-furandicarboxylate, a well-known renewable monomer, and dimethyl 2,2’-bifuran-5,5’-dicarboxylate, a more uncommon diacid . The synthesis method reported previously was followed to afford dimethyl 2,2’-bifuran-5,5’-dicarboxylate .


Molecular Structure Analysis

The molecular formula of diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate is C12H10O6 .


Chemical Reactions Analysis

In the synthesis of high-performance bioplastics, diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate is used as a monomer and comonomer . The selectivity to the 5,5’ isomer is very high, with a turnover frequency (TOF) in excess of 500 h -1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate include its melting temperatures, thermal stabilities, and tensile moduli . The melting temperatures of the copolyesters synthesized from it are either significantly lowered or show no crystallinity at all . The thermal stabilities of the homopolyesters and the copolyesters are comparable . Tensile moduli of approximately 2 GPa and tensile strengths up to 66 MPa were observed for amorphous film specimens prepared from the copolyesters .

Mechanism of Action

The mechanism of action of diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate in the synthesis of high-performance bioplastics involves its use as a monomer and comonomer . The selectivity to the 5,5’ isomer is very high, with a turnover frequency (TOF) in excess of 500 h -1 .

Future Directions

The future directions for diethyl 5,5’-dimethyl-2,2’-bifuran-4,4’-dicarboxylate could involve its increased use in the synthesis of high-performance bioplastics due to its bio-based nature and the properties it confers to the copolyesters . It could also be used in the development of new materials with enhanced properties.

properties

IUPAC Name

ethyl 5-(4-ethoxycarbonyl-5-methylfuran-2-yl)-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-5-19-15(17)11-7-13(21-9(11)3)14-8-12(10(4)22-14)16(18)20-6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEHTFVMSALHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=C(O2)C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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